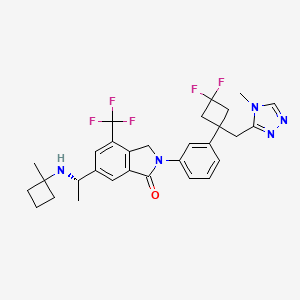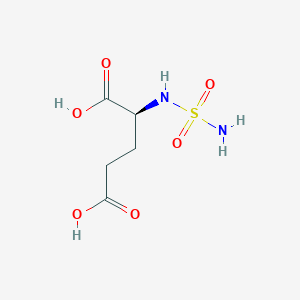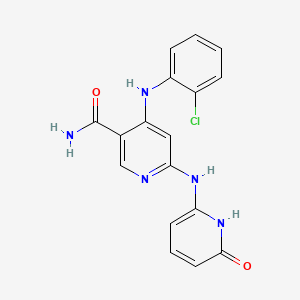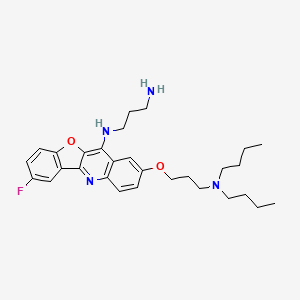
Cbl-b-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbl-b-IN-6 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in modulating immune responses, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
The synthesis of Cbl-b-IN-6 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Cbl-b-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cbl-b-IN-6 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitination process and the role of E3 ligases. In biology, it helps in understanding the regulation of immune responses. In medicine, it is being explored for its potential in cancer immunotherapy, as it can modulate the activity of immune cells to enhance anti-tumor responses .
Mécanisme D'action
The mechanism of action of Cbl-b-IN-6 involves the inhibition of the Cbl-b protein. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling pathways that promote immune cell activation. The molecular targets and pathways involved include the interaction with the tyrosine kinase binding domain and the linker helix region of Cbl-b .
Comparaison Avec Des Composés Similaires
Cbl-b-IN-6 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include other Cbl-b inhibitors and c-Cbl inhibitors, which also target the ubiquitination process but may have different selectivity and efficacy profiles .
Propriétés
Formule moléculaire |
C30H32F5N5O |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H32F5N5O/c1-18(37-27(2)8-5-9-27)19-10-22-23(24(11-19)30(33,34)35)14-40(26(22)41)21-7-4-6-20(12-21)28(15-29(31,32)16-28)13-25-38-36-17-39(25)3/h4,6-7,10-12,17-18,37H,5,8-9,13-16H2,1-3H3/t18-/m0/s1 |
Clé InChI |
WPMBSZUSDZRKJO-SFHVURJKSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
SMILES canonique |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)



![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)






